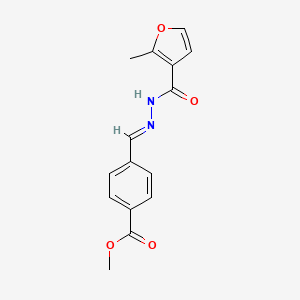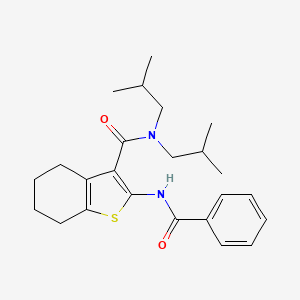![molecular formula C28H32BrN7O3 B11665975 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11665975.png)
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate is a complex organic compound that features a combination of triazine, piperidine, and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of piperidine groups. The hydrazinylidene linkage is then formed, and finally, the methoxyphenyl and bromobenzoate groups are attached under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and methoxyphenyl moieties.
Reduction: Reduction reactions can occur at the triazine and hydrazinylidene linkages.
Substitution: The bromobenzoate group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. The presence of the triazine and piperidine moieties suggests possible activity against certain biological targets.
Medicine
Medicinally, the compound could be explored for its potential as a drug candidate. Its structure indicates possible interactions with various enzymes and receptors, making it a candidate for drug discovery programs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications.
作用機序
The mechanism of action of 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets. The triazine moiety can interact with nucleic acids or proteins, while the piperidine groups may modulate receptor activity. The hydrazinylidene linkage allows for potential redox activity, and the bromobenzoate group can participate in substitution reactions.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler ester with keto-enol tautomerism, used in various organic syntheses.
Cyproheptadine Related Compound C: A compound with a piperidine core, used in pharmaceutical applications.
Uniqueness
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate is unique due to its combination of triazine, piperidine, and benzoate moieties
特性
分子式 |
C28H32BrN7O3 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC名 |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C28H32BrN7O3/c1-38-24-18-20(12-13-23(24)39-25(37)21-10-4-5-11-22(21)29)19-30-34-26-31-27(35-14-6-2-7-15-35)33-28(32-26)36-16-8-3-9-17-36/h4-5,10-13,18-19H,2-3,6-9,14-17H2,1H3,(H,31,32,33,34)/b30-19+ |
InChIキー |
BIYPWYSJERAERZ-NDZAJKAJSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC=CC=C5Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665902.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(pyridin-3-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11665903.png)



![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665936.png)
![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665943.png)
![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665944.png)
![4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11665955.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665967.png)
![N-(4-Chlorophenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11665969.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11665995.png)
![2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11666000.png)
